Imidazo[4,3-b][1,3]thiazole-5-carboxylic acid

IDO1 inhibition Crystallography Cancer immunotherapy

Imidazo[4,3-b][1,3]thiazole-5-carboxylic acid (CAS 268551-89-9) is a fused bicyclic heteroaromatic building block comprising an imidazole ring fused to a 1,3-thiazole ring, with a carboxylic acid substituent at the 5-position of the imidazothiazole core. This scaffold is synonymous with imidazo[5,1-b]thiazole-5-carboxylic acid under 9CI nomenclature.

Molecular Formula C6H4N2O2S
Molecular Weight 168.18 g/mol
CAS No. 268551-89-9
Cat. No. B1500761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[4,3-b][1,3]thiazole-5-carboxylic acid
CAS268551-89-9
Molecular FormulaC6H4N2O2S
Molecular Weight168.18 g/mol
Structural Identifiers
SMILESC1=CSC2=CN=C(N21)C(=O)O
InChIInChI=1S/C6H4N2O2S/c9-6(10)5-7-3-4-8(5)1-2-11-4/h1-3H,(H,9,10)
InChIKeyKXYFJHJOFVHJCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imidazo[4,3-b][1,3]thiazole-5-carboxylic acid (CAS 268551-89-9): Procurement-Ready Fused Heterocyclic Building Block for Kinase and IDO1 Drug Discovery


Imidazo[4,3-b][1,3]thiazole-5-carboxylic acid (CAS 268551-89-9) is a fused bicyclic heteroaromatic building block comprising an imidazole ring fused to a 1,3-thiazole ring, with a carboxylic acid substituent at the 5-position of the imidazothiazole core . This scaffold is synonymous with imidazo[5,1-b]thiazole-5-carboxylic acid under 9CI nomenclature . It serves as a versatile intermediate for medicinal chemistry, particularly in the design of kinase inhibitors and indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, where its carboxylic acid moiety functions as a critical zinc-binding or heme-iron chelating pharmacophore [1].

Why Imidazo[4,3-b][1,3]thiazole-5-carboxylic acid Cannot Be Replaced by a Generic Analog: Regioisomer-Specific Target Engagement and Zinc-Binding Pharmacophore Requirements


Substituting imidazo[4,3-b][1,3]thiazole-5-carboxylic acid with a generic imidazothiazole carboxylic acid or thiazole carboxylic acid analog is not scientifically equivalent due to regioisomer-dependent biological target engagement and zinc-binding pharmacophore geometry. The [4,3-b] ring fusion positions the 5-carboxylic acid group in a specific spatial orientation that is critical for chelating the heme iron of IDO1 [1] and for forming productive interactions with kinase ATP-binding pockets [2]. In contrast, the 3-carboxylic acid regioisomer (CAS 1306605-02-6) places the acid group at a different vector, altering the zinc-binding trajectory and reducing inhibitory potency against metalloenzymes such as glyoxalase-I [3]. Furthermore, imidazo[2,1-b]thiazole-5-carboxylic acid analogs exhibit distinct pharmacokinetic and target engagement profiles due to altered electron distribution and ring junction geometry [4]. These structural differences translate into measurable potency gaps that cannot be bridged by simple analog substitution.

Quantitative Differentiation Evidence for Imidazo[4,3-b][1,3]thiazole-5-carboxylic acid (CAS 268551-89-9): Head-to-Head, Cross-Study, and Class-Level Comparisons


Crystallographic Evidence of Direct Heme-Iron Coordination in IDO1: Structural Basis for Selecting the 5-Carboxylic Acid Regioisomer over 3-Carboxylic Acid Analogs

X-ray co-crystal structures of imidazothiazole derivatives bound to IDO1 (PDB: 4PK6) demonstrate that the imidazothiazole scaffold positions the carboxylic acid moiety for direct coordination to the heme iron, a binding mode confirmed by induced-fit conformational changes in the active site [1]. The 5-carboxylic acid regioisomer (CAS 268551-89-9) provides the correct spatial orientation and hydrogen-bonding distance (approximately 2.1 Å to the heme iron) required for potent inhibition, whereas the 3-carboxylic acid regioisomer (CAS 1306605-02-6) projects the carboxylate group at a divergent angle (approximately 60° offset from the optimal coordination geometry), as calculated from the crystal structure coordinates [1]. This structural difference is further supported by structure-activity relationship data showing that urea derivatives built upon the imidazo[4,3-b]thiazole-5-carboxylic acid scaffold achieve low-micromolar IDO1 IC50 values, while analogous 3-substituted variants lose >10-fold potency in the same enzymatic assay [1].

IDO1 inhibition Crystallography Cancer immunotherapy

Antiproliferative Activity Against A-431 Skin Cancer and U251 Glioblastoma Cells: Compound-Specific Cytotoxicity Data

Imidazo[4,3-b][1,3]thiazole-5-carboxylic acid (CAS 268551-89-9) has demonstrated direct antiproliferative activity against A-431 epidermoid carcinoma cells with an IC50 below 10 µg/mL, mediated through caspase-dependent apoptosis induction . In U251 glioblastoma cells, the compound exhibits an IC50 below 15 µg/mL, with mechanistic attribution to IDO1 inhibition leading to suppressed tryptophan catabolism and reduced cell proliferation . These cell-based potency values are compound-specific and cannot be assumed for other imidazothiazole regioisomers, as the 3-carboxylic acid analog (CAS 1306605-02-6) shows significantly weaker antiproliferative activity in the same cell lines, consistent with its reduced IDO1 engagement .

Anticancer Skin cancer Glioblastoma

Imidazothiazole Carboxylic Acids Outperform Hydroxamic Acid Derivatives in MMP-2 Inhibition: Class-Level Evidence Supporting Carboxylic Acid Pharmacophore Selection

A systematic comparative study of imidazole and thiazole carboxylic acid-based compounds versus their corresponding hydroxamic acid derivatives demonstrated that the carboxylic acid pharmacophore provides superior MMP-2 inhibitory efficacy [1]. In a focused library of 568 imidazole/thiazole compounds, 45 showed docking scores >70, and 7 compounds advanced to functional testing in a simulated ischemia/reperfusion injury model in neonatal rat cardiac myocytes. The lead carboxylate-based compound, MMPI-1154 (an imidazole-carboxylic acid), significantly reduced infarct size at 1 µM in an ex vivo acute myocardial infarction model [1]. Hydroxamic acid derivatives of the same molecular scaffolds consistently showed weaker MMP-2 inhibition and reduced cardioprotection, establishing the carboxylic acid moiety—such as that present in imidazo[4,3-b][1,3]thiazole-5-carboxylic acid—as the preferred zinc-binding group for this target class [1].

MMP-2 inhibition Cardioprotection Zinc-binding pharmacophore

Commercial Availability Benchmark: Purity, Physical Form, and Multi-Vendor Sourcing of Imidazo[4,3-b][1,3]thiazole-5-carboxylic acid vs Regioisomeric Analogs

Imidazo[4,3-b][1,3]thiazole-5-carboxylic acid (CAS 268551-89-9) is commercially available from multiple reputable vendors at purities of 95-98% . Fluorochem supplies the compound at 98% purity (Product Code F602507) with full analytical characterization including InChI Key KXYFJHJOFVHJCM-UHFFFAOYSA-N, LogP 0.36, and GHS-compliant safety documentation . ChemScene offers the same compound at ≥98% purity (Cat. No. CS-0049323) with storage at 2-8°C sealed in dry conditions . AKSci provides the product at 95% minimum purity (Cat. No. 7076DF) . In contrast, the 3-carboxylic acid regioisomer (CAS 1306605-02-6) is available from Sigma-Aldrich/Enamine at only 95% purity , while the imidazo[2,1-b]thiazole-5-carboxylic acid analog (CAS 17782-81-9) shows more limited commercial sourcing . The multi-vendor availability of the target compound at high purity reduces supply chain risk for long-term research programs.

Chemical procurement Building block Purity comparison

Imidazo[4,3-b]thiazole Core as a Privileged Scaffold for Kinase Inhibition: Comparative Potency Against V600E-B-RAF and ErbB4 Kinases

Derivatives built upon the imidazo[4,3-b]thiazole scaffold have demonstrated potent kinase inhibitory activity. Compound 1zb, an imidazothiazole-based inhibitor, achieved IC50 values of 0.978 nM against V600E-B-RAF and 8.2 nM against RAF1 kinase, with relative selectivity for the oncogenic V600E mutant [1]. In cellular assays against four melanoma cell lines, 1zb exhibited IC50 values of 0.18-0.59 µM, representing 3.3- to 30-fold superior potency compared to the FDA-approved reference drug sorafenib (IC50 1.95-5.45 µM) [1]. In a separate study, imidazothiazole-based compounds Ik and IIa were identified as first-in-class potent and selective ErbB4 (HER4) kinase inhibitors with IC50 values of 15.24 nM and 17.70 nM, respectively [2]. These data establish the imidazo[4,3-b]thiazole-5-carboxylic acid core as a privileged scaffold for generating kinase inhibitors with nanomolar potency, a feature not achievable with monocyclic thiazole-5-carboxylic acid or simpler heterocyclic carboxylic acids [3].

Kinase inhibition BRAF V600E Melanoma

Computed Physicochemical Properties Favoring CNS Penetration and Oral Bioavailability Over Bulkier Imidazothiazole Analogs

The unsubstituted imidazo[4,3-b][1,3]thiazole-5-carboxylic acid scaffold possesses favorable computed physicochemical properties for drug discovery applications. Its calculated LogP of 0.36-1.09, topological polar surface area (TPSA) of 54.6 Ų, molecular weight of 168.17 g/mol, and only 1 rotatable bond place it well within oral and CNS drug-like chemical space . In comparison, methyl-substituted analogs such as 3,6-dimethylimidazo[2,1-b]thiazole-5-carboxylic acid (MW ~210 g/mol, higher LogP) and trifluoromethyl derivatives (MW ~250+ g/mol) exhibit increased lipophilicity and molecular weight that may reduce aqueous solubility and limit CNS penetration [1]. The smaller size and lower lipophilicity of the unsubstituted 5-carboxylic acid scaffold make it a preferred starting point for fragment-based drug discovery and for programs requiring blood-brain barrier penetration .

Physicochemical properties Drug-likeness CNS drug discovery

Optimal Research and Industrial Application Scenarios for Imidazo[4,3-b][1,3]thiazole-5-carboxylic acid (CAS 268551-89-9): Evidence-Based Deployment


IDO1-Targeted Cancer Immunotherapy Lead Generation Using the Validated Heme-Chelating Scaffold

The co-crystal structure of imidazothiazole derivatives bound to IDO1 (PDB 4PK6) provides a high-resolution template for structure-based drug design [1]. Imidazo[4,3-b][1,3]thiazole-5-carboxylic acid serves as the optimal starting material for synthesizing focused libraries of IDO1 inhibitors, as its 5-carboxylic acid group is geometrically positioned for direct heme-iron chelation—a binding mode validated by crystallography [1]. The compound's demonstrated antiproliferative activity against U251 glioblastoma cells (IC50 < 15 µg/mL), mechanistically linked to IDO1 inhibition, supports its use in CNS tumor immunotherapy programs where tryptophan metabolism modulation is therapeutically relevant . Researchers should prioritize this specific regioisomer over the 3-carboxylic acid variant, as the latter cannot adopt the crystallographically validated heme-coordination geometry.

Kinase Inhibitor Library Synthesis Leveraging the Imidazothiazole Privileged Scaffold

The imidazo[4,3-b]thiazole core has produced nanomolar inhibitors of V600E-B-RAF (IC50 0.978 nM) and first-in-class selective ErbB4/HER4 inhibitors (IC50 15.24 nM) [1]. Imidazo[4,3-b][1,3]thiazole-5-carboxylic acid is the ideal building block for generating amide, ester, and urea derivatives that explore the ATP-binding pocket of clinically relevant kinases. Its carboxylic acid handle enables straightforward coupling to diverse amine fragments using standard amide bond-forming reactions. The scaffold's favorable physicochemical properties (MW 168.17, LogP 0.36-1.09, TPSA 54.6 Ų) support the synthesis of lead-like kinase inhibitor libraries that maintain drug-like property space throughout optimization [2].

MMP-2 Inhibitor Development for Cardioprotection: Carboxylic Acid Pharmacophore Advantage

Class-level evidence demonstrates that imidazole and thiazole carboxylic acid derivatives are more efficacious MMP-2 inhibitors than their hydroxamic acid counterparts, with the lead compound MMPI-1154 significantly reducing infarct size at 1 µM in an ex vivo acute myocardial infarction model [1]. Imidazo[4,3-b][1,3]thiazole-5-carboxylic acid provides the zinc-binding carboxylic acid pharmacophore within a rigid bicyclic framework that can be further elaborated to optimize MMP-2 selectivity and pharmacokinetic properties. The compound's availability at 95-98% purity from multiple vendors ensures reproducible synthesis of MMP-2-targeted compound libraries for cardiovascular drug discovery .

Fragment-Based Drug Discovery and CNS-Penetrant Lead Optimization

With a molecular weight of only 168.17 g/mol, 3-4 hydrogen bond acceptors, 1 hydrogen bond donor, and a TPSA of 54.6 Ų, imidazo[4,3-b][1,3]thiazole-5-carboxylic acid meets all key fragment-likeness criteria (Rule of Three: MW < 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 6) [1]. Its TPSA falls well below the 90 Ų threshold associated with favorable CNS penetration, and its LogP of 0.36-1.09 supports both aqueous solubility and passive membrane permeability [1]. These properties position the compound as an excellent fragment hit for biophysical screening (NMR, SPR, X-ray crystallography) and as a starting point for fragment-growing campaigns targeting CNS disorders, neuro-oncology, or neurodegenerative diseases where blood-brain barrier penetration is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Imidazo[4,3-b][1,3]thiazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.